2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide
Brand Name: Vulcanchem
CAS No.: 175203-28-8
VCID: VC0071439
InChI: InChI=1S/C10H12Cl2N2O2S/c11-7-1-2-9(8(12)5-7)16-3-4-17-6-10(15)14-13/h1-2,5H,3-4,6,13H2,(H,14,15)
SMILES: C1=CC(=C(C=C1Cl)Cl)OCCSCC(=O)NN
Molecular Formula: C10H12Cl2N2OS
Molecular Weight: 279.179

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide

CAS No.: 175203-28-8

Cat. No.: VC0071439

Molecular Formula: C10H12Cl2N2OS

Molecular Weight: 279.179

* For research use only. Not for human or veterinary use.

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide - 175203-28-8

Specification

CAS No. 175203-28-8
Molecular Formula C10H12Cl2N2OS
Molecular Weight 279.179
IUPAC Name 2-[2-(2,4-dichlorophenoxy)ethylsulfanyl]acetohydrazide
Standard InChI InChI=1S/C10H12Cl2N2O2S/c11-7-1-2-9(8(12)5-7)16-3-4-17-6-10(15)14-13/h1-2,5H,3-4,6,13H2,(H,14,15)
Standard InChI Key PHPLDKTYOALPDF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)OCCSCC(=O)NN

Introduction

Chemical Structure and Properties

Structural Features

2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide has the molecular formula C₁₀H₁₂Cl₂N₂O₂S. The structure consists of several distinct components:

  • A 2,4-dichlorophenyl ring with chlorine atoms at positions 2 and 4

  • An ether linkage connecting the phenyl ring to an ethyl chain

  • A sulfur atom incorporated into the linker region

  • An acetohydrazide group (–CH₂CONHNH₂) at the terminal position

This arrangement creates a molecule with multiple functional groups capable of participating in various chemical interactions, particularly hydrogen bonding through the hydrazide group.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:

PropertyExpected Value/Description
Physical appearanceWhite to off-white crystalline solid
Molecular weight295.18 g/mol
SolubilityLikely soluble in polar organic solvents (DMSO, DMF); limited water solubility
Melting pointExpected range: 130-160°C (based on related acetohydrazides)
StabilityPotentially sensitive to oxidation at the sulfur atom
LogPApproximately 2.5-3.0 (indicating moderate lipophilicity)

Conformational Analysis

Synthesis Methods

StepReactionConditions
1Preparation of 2,4-dichlorophenolStarting material or synthesized via chlorination of phenol
2Etherification reactionReaction with 2-bromoethanol under basic conditions
3Conversion to sulfur derivativeIntroduction of sulfur functionality via thiolation
4Carboxylic acid formationReaction with chloroacetic acid or derivative
5Ester formationConversion to ester via standard methods
6Hydrazide formationReaction with hydrazine hydrate

Alternative Synthetic Approaches

Based on information from the patent literature regarding related dichlorophenoxy compounds, alternative synthetic routes might include:

  • One-pot chlorination approaches using hydrochloric acid and oxidants in the presence of specific catalysts

  • Direct functionalization of pre-formed 2,4-dichlorophenoxyethane derivatives

  • Convergent synthesis involving separate preparation of the 2,4-dichlorophenoxy moiety and the ethylsulfanylacetohydrazide component

The reaction of phenoxy acetic acid with chlorinating agents under controlled conditions, as described in the patent literature, suggests that optimized conditions could be developed for the synthesis of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide with high yield and purity .

Analytical Characterization

Spectroscopic Analysis

Comprehensive spectroscopic characterization is essential for structure confirmation and purity assessment of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide.

Infrared Spectroscopy

Expected characteristic IR absorption bands would include:

Functional GroupWavenumber (cm⁻¹)Assignment
N-H stretching3300-3500Hydrazide N-H stretching vibrations
C=O stretching1650-1690Hydrazide carbonyl group
C-O-C stretching1200-1250Aryl-alkyl ether linkage
C-Cl stretching700-800Aryl chloride bonds
C-S stretching600-700Thioether linkage

Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis would likely reveal the following characteristic signals:

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Aromatic H7.0-7.5Complex pattern3H
-NH₂4.0-4.3Broad singlet2H
-NH-8.5-9.0Broad singlet1H
-OCH₂-4.0-4.2Triplet2H
-CH₂S-2.8-3.0Triplet2H
-SCH₂CO-3.2-3.4Singlet2H

X-ray Crystallography

Based on crystallographic data from related compounds such as N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, several structural features might be anticipated:

  • Potential monoclinic crystal system, similar to related compounds

  • Hydrogen bonding networks involving the hydrazide functional group

  • Distinctive packing arrangements influenced by Cl···N interactions, as observed in related structures where "the contact involves the para Cl atom of the 2,4-dichlorophenoxy group and the nitrogen atom of the N'-acetylacetohydrazide group"

  • Trans conformation around the central N-N bond of the hydrazide group

The twist angle between the 2,4-dichlorophenoxy ring system and the acetohydrazide group would be of particular interest, as this could influence the compound's biological activity. For comparison, in N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, this angle was found to be 77.8(1)° .

Activity TypeStructural BasisPotential Applications
AntimicrobialHydrazide moiety; chlorinated aromatic ringAntibacterial and antifungal agents
Anti-inflammatory2,4-dichlorophenoxy groupInflammatory disorder treatments
Enzyme inhibitionMultiple functional groups capable of hydrogen bondingEnzyme-targeted therapeutics
AntitumorHydrazide functionalityCancer treatment research

The combination of the 2,4-dichlorophenoxy group with the acetohydrazide moiety creates a molecule with potential dual functionality. The hydrazide group can participate in hydrogen bonding with biological targets, while the dichlorophenoxy component contributes lipophilicity and potential specific interactions with receptor sites.

Agricultural Applications

Given the structural similarity to known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), the compound may have applications in agriculture:

  • Potential herbicidal activity through mechanisms similar to phenoxyacetic acid derivatives

  • Possible plant growth regulatory effects

  • Potential insecticidal properties related to the hydrazide functionality, as diacylhydrazines have demonstrated insecticidal activities

Structure-Activity Relationships

Key Structural Determinants

Several structural elements may influence the biological activity of 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide:

  • The position and number of chlorine atoms on the phenyl ring significantly impact lipophilicity and electronic properties

  • The ethylsulfanyl linker provides a specific distance and orientation between the phenoxy group and the acetohydrazide moiety

  • The acetohydrazide group offers hydrogen bonding capabilities critical for target interaction

Comparison with Related Compounds

Structural differences between 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide and related compounds include:

CompoundStructural DifferencesImpact on Properties
2,4-Dichlorophenoxyacetic acidLacks sulfur linker and hydrazide groupDifferent solubility profile and hydrogen bonding pattern
N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazideDirect connection between phenoxy and acetohydrazide groupsDifferent molecular flexibility and target interaction
5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidineDifferent core structure and functional groupsDifferent biological target profile

The presence of the ethylsulfanyl linker in 2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide likely confers unique conformational properties that distinguish it from direct phenoxyacetyl derivatives, potentially resulting in different biological activity profiles.

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